Carboxamide Regioisomerism Determines TRPA1 Pharmacological Phenotype – 2-Carboxamide vs. 3-Carboxamide Scaffold Comparison
The 1-ethylsulfonylpiperidine-2-carboxamide scaffold is explicitly claimed in Hoffmann-La Roche patent EP3256463B1 as part of a series of TRPA1 antagonists, whereas the 3-carboxamide regioisomer (CAS 915882-68-7) and 4-carboxamide regioisomer are not encompassed within the core Markush structure of this patent family [1]. Published SAR from the related piperidine carboxamide agonist series (Chernov-Rogan et al., 2019) demonstrates that within the piperidine carboxamide class, the specific spatial positioning of the carboxamide group is a critical determinant of both potency and functional efficacy (agonist vs. antagonist) at TRPA1, with PIPC1 (EC50 = 6.5 nM at human TRPA1) and its close analog PIPC2 (EC50 = 26 nM) showing that even subtle structural changes produce substantial potency shifts [2]. Although direct head-to-head quantitative comparison data between 1-ethylsulfonylpiperidine-2-carboxamide and the 3-carboxamide isomer at a defined target are not publicly available in peer-reviewed literature, the patent-based structural selectivity evidence establishes that the 2-carboxamide scaffold is preferentially associated with TRPA1 antagonist activity, a pharmacological phenotype distinct from the agonist activity reported for non-sulfonyl piperidine-2-carboxamides [1] [2].
| Evidence Dimension | TRPA1 pharmacological phenotype (agonist vs. antagonist) associated with carboxamide regioisomeric position |
|---|---|
| Target Compound Data | 1-Ethylsulfonylpiperidine-2-carboxamide: claimed in TRPA1 antagonist patent series (EP3256463B1); 2-carboxamide position places the carboxamide in proximity to the N-sulfonyl group for a specific pharmacophoric geometry [1] |
| Comparator Or Baseline | PIPC1 (non-sulfonyl piperidine carboxamide): TRPA1 agonist, EC50 = 6.5 nM (human TRPA1); PIPC2: EC50 = 26 nM [2]. 3-carboxamide isomer (CAS 915882-68-7): not included in TRPA1 antagonist patent claims [1]. |
| Quantified Difference | PIPC1/PIPC2 agonist potency vs. antagonist phenotype for sulfonyl 2-carboxamide series; exact differential potency values for the sulfonyl series not publicly disclosed [1] [2]. |
| Conditions | TRPA1 channel pharmacology; whole-cell patch clamp electrophysiology (PIPC1/PIPC2); patent claims based on FLIPR-based calcium flux antagonist assays [1] [2]. |
Why This Matters
The 2-carboxamide regioisomer is the only scaffold explicitly validated in patent literature for TRPA1 antagonist development, making it the required choice for research programs targeting TRPA1 antagonism rather than agonism.
- [1] Estrada A, Volgraf M, Chen H, et al. 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as TRPA1 antagonists. European Patent EP3256463B1. Filed 2016-02-12. Assignee: Hoffmann-La Roche. View Source
- [2] Chernov-Rogan T, Gianti E, Liu C, et al. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. Proc Natl Acad Sci USA. 2019;116(51):26008–26019. doi:10.1073/pnas.1913929116. View Source
